![molecular formula C7H9ClN2O2S B2778293 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1544955-53-4](/img/structure/B2778293.png)
1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 1544955-53-4 . It has a molecular weight of 220.68 and a molecular formula of C7H9ClN2O2S . It is a liquid at room temperature .
Synthesis Analysis
Sulfonyl chlorides, including 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride, can be synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride were not found in the search results, it’s worth noting that sulfonyl chlorides in general are versatile in organic synthesis. They can undergo a variety of reactions, including substitution reactions with amines to form sulfonamides, and with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis
1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 220.68 and a molecular formula of C7H9ClN2O2S . No additional physical or chemical properties were found in the search results.Scientific Research Applications
Catalyst for Synthesis Reactions
1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride has been utilized in various synthesis reactions. For example, an ionic liquid derivative, 1-sulfopyridinium chloride, was used as an efficient catalyst for the synthesis of bis(pyrazol-5-ols) through tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes under mild conditions (Moosavi-Zare et al., 2013).
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides
It has been employed in the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A 3-step parallel medicinal chemistry protocol demonstrated the utility of a sulfur-functionalized aminoacrolein derivative in synthesizing pyrazole-4-sulfonamides (Tucker et al., 2015).
Synthesis of Diverse Pyrazole-Containing Compounds
The chemical was used to synthesize various pyrazole-containing compounds. For instance, diverse pyrazole-4-sulfonyl chlorides were produced from 2-(benzylthio)malonaldehyde. This method allowed for effective multi-gram synthesis of these compounds (Sokolyuk et al., 2015).
Formation of New Heterocyclic Systems
The reaction of 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride derivatives led to the creation of new heterocyclic systems. For example, its reaction with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole resulted in novel compounds, indicating its role in generating new molecular structures (Kornienko et al., 2014).
Synthesis and Sulphonylation of Pyrazoles
This chemical has been critical in synthesizing and sulphonylating pyrazoles, leading to the development of new compounds with potential applications in various fields, including pharmaceuticals (Diana et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-cyclobutylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-4-9-10(5-7)6-2-1-3-6/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDUUKSSKFCFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
1544955-53-4 |
Source
|
Record name | 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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